N,N'-Dithiobisdiethylamine
Description
N,N'-Dithiobisdiethylamine (hypothetical structure: $ \text{C}4\text{H}{10}\text{N}2\text{S}2 $) is a sulfur-containing organic compound characterized by two ethylamine groups linked via a disulfide (-S-S-) bridge. Key features include:
- Functional groups: Disulfide (-S-S-) and amine (-NH-) groups.
- Potential applications: Research chemical, ligand in coordination chemistry, or intermediate in organic synthesis.
Properties
CAS No. |
15575-30-1 |
|---|---|
Molecular Formula |
C8H20N2S2 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
N-(diethylaminodisulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
REOGMQUIPSUVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)SSN(CC)CC |
Canonical SMILES |
CCN(CC)SSN(CC)CC |
Other CAS No. |
15575-30-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Dimethylethanedithioamide (CAS 120-79-6)
- Molecular formula : $ \text{C}4\text{H}8\text{N}2\text{S}2 $.
- Molecular weight : 148.25 g/mol.
- Structure : Contains two methyl groups attached to a dithioamide core ($ \text{S-C(=S)-N-CH}_3 $).
- Key differences: Substituents: Methyl groups vs. ethyl groups in N,N'-Dithiobisdiethylamine. Physical properties: Lower molecular weight (148.25 vs. hypothetical ~162 g/mol for ethyl analog) likely results in higher volatility.
Table 1: Structural and Molecular Comparison
N,N'-Dibenzylthiocarbamide
- Molecular formula : $ \text{C}{15}\text{H}{14}\text{N}_2\text{S} $.
- Structure : Benzyl-substituted thiourea derivative ($ \text{Ph-CH}2\text{-NH-C(=S)-NH-CH}2\text{-Ph} $).
- Comparison :
N,N-Diethylacetamide (CAS 685-91-6)
- Molecular formula: $ \text{C}6\text{H}{13}\text{NO} $.
- Structure : Amide with ethyl substituents ($ \text{CH}3\text{CO-N(CH}2\text{CH}3)2 $).
- Key differences: Functional groups: Amide (-CON-) vs. disulfide (-S-S-) in this compound. Reactivity: Amides are less reactive toward oxidation compared to disulfides.
N-Nitrosodimethylamine (NDMA) (CAS 62-75-9)
- Molecular formula : $ \text{C}2\text{H}6\text{N}_2\text{O} $.
- Structure : Nitrosamine with methyl groups ($ \text{(CH}3\text{)}2\text{N-N=O} $).
- Comparison: Toxicity: NDMA is a potent carcinogen , while this compound’s toxicity profile is unknown but likely less severe due to the absence of nitroso groups. Regulatory status: NDMA is heavily regulated ; sulfur analogs may face scrutiny but lack specific guidelines.
Research Findings and Data
Spectroscopic and Ionization Data
- N,N'-Dimethylethanedithioamide :
- This compound : Hypothetically, the disulfide bond would absorb strongly in UV-Vis spectra (~250–300 nm), similar to other disulfides.
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